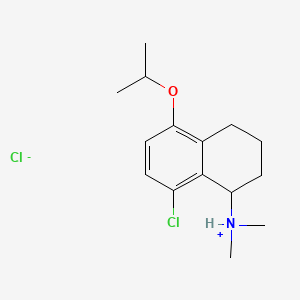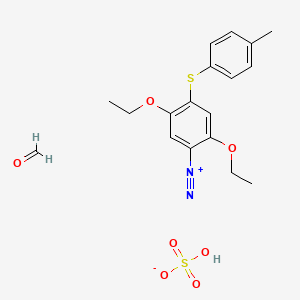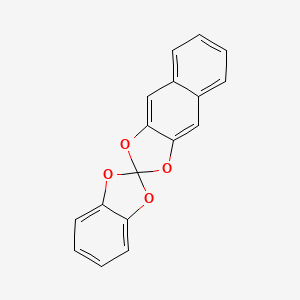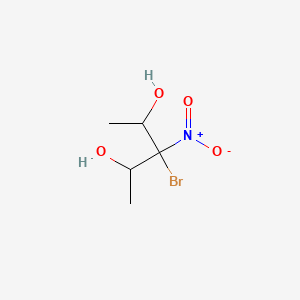
2,4-Pentanediol,3-bromo-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentanediol,3-bromo-3-nitro- is an organic compound with the molecular formula C5H10BrNO4 It is a derivative of pentanediol, where the third carbon atom is substituted with both a bromine and a nitro group
Métodos De Preparación
The synthesis of 2,4-Pentanediol,3-bromo-3-nitro- typically involves the bromination and nitration of 2,4-pentanediol. One common method includes the reaction of 2,4-pentanediol with bromine in the presence of a catalyst, followed by nitration using nitric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution at the third carbon atom.
Análisis De Reacciones Químicas
2,4-Pentanediol,3-bromo-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-amino-3-bromo-2,4-pentanediol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Pentanediol,3-bromo-3-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism by which 2,4-Pentanediol,3-bromo-3-nitro- exerts its effects involves interactions with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
2,4-Pentanediol,3-bromo-3-nitro- can be compared with other similar compounds, such as:
2,4-Pentanediol,3-chloro-3-nitro-: Similar structure but with a chlorine atom instead of bromine.
2,4-Pentanediol,3-bromo-3-amino-: Similar structure but with an amino group instead of a nitro group.
2,4-Pentanediol,3-bromo-3-hydroxy-: Similar structure but with a hydroxyl group instead of a nitro group.
Propiedades
Número CAS |
69094-16-2 |
|---|---|
Fórmula molecular |
C5H10BrNO4 |
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
3-bromo-3-nitropentane-2,4-diol |
InChI |
InChI=1S/C5H10BrNO4/c1-3(8)5(6,4(2)9)7(10)11/h3-4,8-9H,1-2H3 |
Clave InChI |
XIAMXNMLRAUKOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C)O)([N+](=O)[O-])Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)
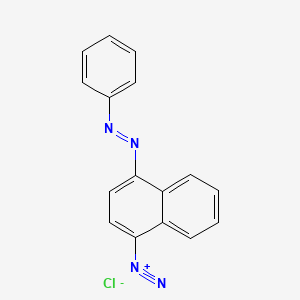
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)

